molecular formula C17H14ClN3O4S2 B2540353 5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine CAS No. 648408-09-7

5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine

Cat. No.: B2540353
CAS No.: 648408-09-7
M. Wt: 423.89
InChI Key: ZKIDHENIFLVXTQ-UHFFFAOYSA-N
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Description

5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine is a synthetic thiazole-based compound of interest in medicinal chemistry and drug discovery research. This chemical features a thiazole core, a common scaffold in pharmaceuticals, functionalized with chloro, 4-nitrobenzyl, and tosyl (p-toluenesulfonyl) groups. These substituents make it a potential intermediate for the synthesis of more complex molecules or a candidate for screening in biological assays. Thiazole derivatives are extensively studied for their diverse biological activities. Related compounds in scientific literature have been explored as inhibitors for various enzymatic targets, such as histone deacetylases (HDACs) in cancer research , or as small molecules investigated for mitigating protein misfolding in neurodegenerative disease studies . Researchers can utilize this compound as a building block to develop novel chemical entities or as a tool compound to probe biological pathways. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-N-[(4-nitrophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S2/c1-11-2-8-14(9-3-11)27(24,25)16-15(18)26-17(20-16)19-10-12-4-6-13(7-5-12)21(22)23/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIDHENIFLVXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where the nitrobenzyl halide reacts with the thiazole derivative.

    Tosylation: The final step involves the tosylation of the thiazole derivative using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and tosyl groups may also contribute to its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Data Table: Key Properties of Analogues

Compound Name Core Substituents Melting Point (°C) Biological Activity Reference
5-Chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine Thiazole 5-Cl, 4-tosyl, N-(4-nitrobenzyl) Not reported Not reported Target
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a) Thiazole 4-nitrophenyl, N-tosyl Not reported Not reported
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine Thiazole 4-Cl-2-F-benzyl Not reported Not reported
4-(4-Chlorobenzyl)-N-(4-Cl-phenyl)-5-Ph-oxazol-2-amine (5e) Oxazole 4-Cl-benzyl, N-(4-Cl-phenyl) 178–180 Not reported
(E)-N-(4-Cl-benzylidene)-5-(4-MePh)-thiadiazol-2-amine Thiadiazole 4-Cl-benzylidene, 5-(4-MePh) Not reported Insecticidal, fungicidal

Biological Activity

5-Chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, supported by data tables and research findings.

  • Molecular Formula : C13H12ClN3O2S
  • Molecular Weight : 307.77 g/mol
  • CAS Number : 25781-92-4
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that compounds with thiazole rings possess significant antimicrobial properties. In vitro studies indicated that this compound demonstrated activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Activity

The thiazole moiety is often linked to anticancer activity. A study evaluated the cytotoxic effects of the compound on human cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)18.5

The results indicate that the compound inhibits cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
  • Disruption of Cellular Membranes : Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular integrity in microbes.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of thiazole derivatives against resistant bacterial strains, suggesting that modifications like those seen in this compound could enhance activity.
  • Cancer Research : Research published in Cancer Letters highlighted that compounds similar to this thiazole derivative showed promise in inhibiting tumor growth in xenograft models, further supporting its potential application in cancer therapy.

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